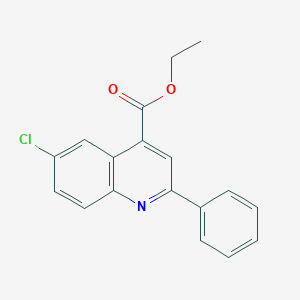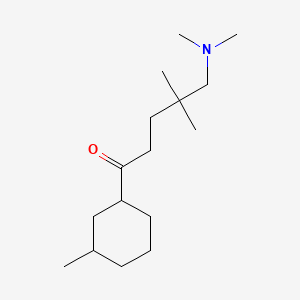![molecular formula C10H10O B14147669 1,1a,6,6a-Tetrahydrocyclopropa[a]inden-6-ol CAS No. 57378-75-3](/img/structure/B14147669.png)
1,1a,6,6a-Tetrahydrocyclopropa[a]inden-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1a,6,6a-Tetrahydrocyclopropa[a]inden-6-ol is a chemical compound with the molecular formula C₁₀H₁₀O and a molecular weight of 146.186 g/mol It is known for its unique structure, which includes a cyclopropane ring fused to an indene moiety
Métodos De Preparación
The synthesis of 1,1a,6,6a-Tetrahydrocyclopropa[a]inden-6-ol typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.
Indene Formation: The next step involves the formation of the indene moiety. This can be accomplished through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow reactors and automated systems to enhance efficiency and yield.
Análisis De Reacciones Químicas
1,1a,6,6a-Tetrahydrocyclopropa[a]inden-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form a diol or other reduced derivatives using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Aplicaciones Científicas De Investigación
1,1a,6,6a-Tetrahydrocyclopropa[a]inden-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of novel compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry: The compound is used in the development of new materials, including polymers and advanced composites.
Mecanismo De Acción
The mechanism of action of 1,1a,6,6a-Tetrahydrocyclopropa[a]inden-6-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biological molecules, influencing their activity. Additionally, its unique structure enables it to interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparación Con Compuestos Similares
1,1a,6,6a-Tetrahydrocyclopropa[a]inden-6-ol can be compared with other similar compounds, such as:
Cyclopropylbenzene: Similar in having a cyclopropane ring, but lacks the indene moiety.
Indanol: Contains an indene moiety with a hydroxyl group but lacks the cyclopropane ring.
Cyclopropylmethanol: Contains a cyclopropane ring with a hydroxyl group but lacks the indene moiety.
The uniqueness of this compound lies in its combination of both the cyclopropane ring and the indene moiety, which imparts distinctive chemical and biological properties.
Propiedades
Número CAS |
57378-75-3 |
|---|---|
Fórmula molecular |
C10H10O |
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
1,1a,6,6a-tetrahydrocyclopropa[a]inden-6-ol |
InChI |
InChI=1S/C10H10O/c11-10-7-4-2-1-3-6(7)8-5-9(8)10/h1-4,8-11H,5H2 |
Clave InChI |
UGFBGVISNUHSIU-UHFFFAOYSA-N |
SMILES canónico |
C1C2C1C3=CC=CC=C3C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[1-Methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-2-m-tolyloxy-acetamide](/img/structure/B14147633.png)

![1-[Bis(hexyloxy)methoxy]hexane](/img/structure/B14147657.png)


![N-nonyl-4-{(E)-[4-(piperidin-1-ylsulfonyl)phenyl]diazenyl}aniline](/img/structure/B14147672.png)

![1H,1'H-[2,2']Biperimidinyl](/img/structure/B14147677.png)

